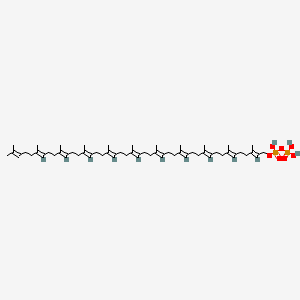

Undecaprenyl pyrophosphate

Description

Structure

2D Structure

Properties

CAS No. |

23-13-2 |

|---|---|

Molecular Formula |

C55H92O7P2 |

Molecular Weight |

927.3 g/mol |

IUPAC Name |

phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |

InChI |

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |

InChI Key |

NTXGVHCCXVHYCL-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Bacterial Cell Wall Construction: A Technical Guide to Undecaprenyl Pyrophosphate Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall is a fortress, a complex and dynamic structure essential for survival and a primary target for antimicrobial agents. At the heart of its construction lies a crucial lipid carrier molecule: undecaprenyl pyrophosphate (UPP). This in-depth technical guide elucidates the multifaceted functions of UPP in the biosynthesis of the bacterial cell wall, providing a comprehensive overview for researchers and professionals in drug development. We will delve into the intricate pathways it governs, the enzymes that orchestrate its cyclical journey, and the experimental methodologies used to investigate its pivotal role. This guide aims to be a core resource, fostering a deeper understanding of this universal glycan lipid carrier and paving the way for novel therapeutic strategies.

Introduction: The Universal Lipid Carrier

Undecaprenyl phosphate (B84403) (Und-P or C55-P), a 55-carbon isoprenoid lipid, is the sole known lipid carrier responsible for transporting hydrophilic cell wall precursors across the hydrophobic bacterial cell membrane.[1] Its function is indispensable for the biosynthesis of major cell wall components, including peptidoglycan, teichoic acids (in Gram-positive bacteria), and the O-antigen of lipopolysaccharide (LPS) (in Gram-negative bacteria).[1][2][3] The inhibition of UPP's synthesis or its recycling pathway leads to a halt in cell wall construction, ultimately resulting in cell lysis, which underscores its potential as a prime target for new antibacterial agents.[4]

The Undecaprenyl Phosphate Cycle: A Symphony of Enzymatic Activity

The functionality of undecaprenyl phosphate is dictated by a tightly regulated cycle of synthesis, utilization, and recycling. This cycle ensures a continuous supply of the lipid carrier for the various biosynthetic pathways that depend on it.

De Novo Synthesis of this compound

The journey begins with the de novo synthesis of this compound (Und-PP or C55-PP). This process occurs in the cytoplasm and is catalyzed by the essential enzyme this compound synthase (UppS).[4][5] UppS facilitates the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) onto a farnesyl pyrophosphate (FPP) primer, resulting in the formation of Und-PP.[1][6]

Activation: The Dephosphorylation of Und-PP to Und-P

For Und-PP to become an active carrier, it must be dephosphorylated to undecaprenyl phosphate (Und-P). This crucial step is carried out by a group of integral membrane phosphatases. In Escherichia coli, four enzymes have been identified to catalyze this reaction: BacA and three members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily, namely PgpB, YbjG, and LpxT.[1][3] While none of these enzymes are individually essential, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal.[1] The active sites of these phosphatases are located in the periplasm, suggesting their primary role in the recycling of Und-PP.[1][3]

The Carrier Function: Building Blocks of the Cell Wall

Once activated to Und-P on the cytoplasmic face of the membrane, it is ready to accept hydrophilic precursors for various cell wall biosynthetic pathways.

In the well-characterized peptidoglycan synthesis pathway, Und-P is the anchor for the assembly of the basic building block, Lipid II.[7]

-

Formation of Lipid I: The phospho-N-acetylmuramoyl-pentapeptide transferase (MraY) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to Und-P, forming Lipid I and releasing UMP.[8]

-

Formation of Lipid II: The N-acetylglucosaminyltransferase (MurG) then adds a GlcNAc residue from UDP-GlcNAc to Lipid I, yielding Lipid II.[8]

-

Translocation and Polymerization: Lipid II is subsequently flipped across the cytoplasmic membrane to the periplasmic side, where the disaccharide-pentapeptide unit is polymerized into the growing peptidoglycan chain.[9] This process releases Und-PP.[7]

In Gram-positive bacteria, Und-P is also essential for the synthesis of wall teichoic acids (WTAs).[3][10] The initial steps involve the assembly of a disaccharide-linker unit on Und-P on the cytoplasmic face of the membrane.[10][11] This is followed by the addition of glycerol- or ribitol-phosphate repeating units. The completed polymer is then translocated across the membrane and attached to the peptidoglycan.[10]

In Gram-negative bacteria, Und-P serves as the carrier for the synthesis of the O-antigen, the outermost component of LPS.[2][12] O-antigen repeating units are assembled on Und-P at the cytoplasmic membrane before being flipped to the periplasm for polymerization and subsequent ligation to the lipid A-core oligosaccharide.[2][13]

Recycling of this compound

Following the transfer of the glycan precursor in the periplasm, Und-PP is released.[7] To be reused, it must be dephosphorylated back to Und-P by the aforementioned phosphatases (BacA, PgpB, YbjG) and then flipped back to the cytoplasmic side of the membrane.[1][3] The antibiotic bacitracin specifically inhibits this dephosphorylation step, leading to an accumulation of Und-PP and a depletion of the active Und-P carrier, thereby halting cell wall synthesis.[2]

Quantitative Data on Undecaprenyl Phosphate Pools

The concentration of undecaprenyl phosphate and its derivatives is tightly regulated within the bacterial cell. A high-performance liquid chromatography (HPLC) method has been developed for their quantification.[14]

| Compound | Escherichia coli (nmol/g of cell dry weight) | Staphylococcus aureus (nmol/g of cell dry weight) |

| Undecaprenyl phosphate (Und-P) | ~75 | ~50 |

| This compound (Und-PP) | ~270 | ~150 |

| Undecaprenol (B103720) | <1 | ~70 |

| Table 1: Pool levels of undecaprenyl phosphate and its derivatives in E. coli and S. aureus during the exponential growth phase.[14] |

Experimental Protocols

Investigating the function of this compound and its associated enzymes requires specialized biochemical assays. Below are detailed methodologies for key experiments.

Extraction and Quantification of Undecaprenyl Phosphate and its Derivatives

This protocol is adapted from Barreteau et al. (2009).[14]

Objective: To extract and quantify Und-P, Und-PP, and undecaprenol from bacterial cells.

Materials:

-

Bacterial cell culture

-

Chloroform (B151607)/methanol (1:2, v/v)

-

0.9% NaCl

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector

-

Dansyl chloride for derivatization of undecaprenol

Methodology:

-

Cell Harvesting: Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in a small volume of water and add chloroform/methanol (1:2, v/v) to initiate a one-phase extraction.

-

Phase Separation: Add chloroform and 0.9% NaCl to induce phase separation. The lipid-containing lower organic phase is collected.

-

Derivatization (for Undecaprenol): The lipid extract is treated with dansyl chloride to fluorescently label the hydroxyl group of undecaprenol.

-

HPLC Analysis: The lipid extract is injected into an HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of methanol/isopropanol/water/ammonia is used.

-

Detection: Und-P and Und-PP can be detected by their UV absorbance, while the dansylated undecaprenol is detected by fluorescence.

-

-

Quantification: The concentration of each compound is determined by comparing the peak areas to those of known standards.

In Vitro Assay for MraY and MurG Activity

This protocol is based on methods described for assaying Lipid I and Lipid II formation.[8][15]

Objective: To measure the enzymatic activities of MraY and MurG in vitro.

Materials:

-

Bacterial membrane preparations containing MraY and MurG

-

Undecaprenyl phosphate (C55-P)

-

UDP-MurNAc-pentapeptide

-

UDP-[14C]GlcNAc (radiolabeled)

-

Triton X-100

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)

-

Scintillation counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, Und-P, UDP-MurNAc-pentapeptide, UDP-[14C]GlcNAc, and Triton X-100 in the reaction buffer.

-

Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).

-

To assay MraY activity alone, omit UDP-[14C]GlcNAc and measure the formation of Lipid I using a labeled UDP-MurNAc-pentapeptide.

-

To assay MurG activity, Lipid I can be pre-formed before the addition of UDP-[14C]GlcNAc.

-

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like butanol. Vortex and centrifuge to extract the lipid-linked intermediates into the organic phase.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled Lipid II. The amount of product formed can be quantified by scintillation counting of the scraped TLC spots.

This compound Phosphatase Assay

This protocol is based on methods used to measure the dephosphorylation of Und-PP.[16]

Objective: To determine the activity of Und-PP phosphatases like BacA.

Materials:

-

Purified or membrane-embedded Und-PP phosphatase

-

Radiolabeled [14C]Und-PP substrate

-

Reaction buffer with a detergent (e.g., Triton X-100)

-

TLC plates

-

Phosphorimager or scintillation counter

Methodology:

-

Synthesis of Radiolabeled Substrate: [14C]Und-PP can be synthesized enzymatically using purified UppS, [14C]IPP, and FPP.

-

Enzyme Assay: Incubate the enzyme with [14C]Und-PP in the reaction buffer at the appropriate temperature.

-

Extraction of Lipids: Terminate the reaction and extract the lipids as described in the MraY/MurG assay.

-

TLC Analysis: Separate the substrate ([14C]Und-PP) from the product ([14C]Und-P) by TLC.

-

Quantification: The percentage of conversion of [14C]Und-PP to [14C]Und-P is measured by quantifying the radioactivity of the respective spots using a phosphorimager or scintillation counter.

Visualizing the Pathways: Signaling and Experimental Workflows

Diagrams are provided to visually represent the core processes involving this compound.

Figure 1: The Undecaprenyl Phosphate Cycle in Peptidoglycan Synthesis.

Figure 2: Wall Teichoic Acid (WTA) Synthesis Pathway.

Figure 3: O-Antigen Synthesis and Ligation Pathway.

Conclusion and Future Perspectives

This compound is undeniably a central player in the complex process of bacterial cell wall synthesis. Its role as a universal lipid carrier for the building blocks of peptidoglycan, teichoic acids, and O-antigen makes the UPP cycle a highly attractive target for the development of novel antibiotics. The enzymes involved in its synthesis, dephosphorylation, and recycling are essential for bacterial viability and represent key vulnerabilities.

Future research should focus on several key areas:

-

Structural Biology: High-resolution structures of the enzymes in the UPP cycle, particularly the membrane-bound phosphatases and flippases, will provide crucial insights for structure-based drug design.

-

Inhibitor Screening: The development of high-throughput screening assays for each step of the UPP cycle will accelerate the discovery of new inhibitors.

-

Regulation of UPP Pools: A deeper understanding of how bacteria regulate the flux of UPP between competing biosynthetic pathways could reveal new strategies to disrupt cell wall homeostasis.

By continuing to unravel the intricacies of this compound function, the scientific community can pave the way for a new generation of antibiotics that effectively combat the growing threat of antimicrobial resistance.

References

- 1. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid intermediates in the biosynthesis of the wall teichoic acid in Staphylococcus lactis 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interrupting Biosynthesis of O Antigen or the Lipopolysaccharide Core Produces Morphological Defects in Escherichia coli by Sequestering Undecaprenyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scintillation proximity assay for inhibitors of Escherichia coli MurG and, optionally, MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

The Carrier of the Wall: An In-depth Technical Guide to the Discovery and History of Undecaprenyl Pyrophosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecaprenyl pyrophosphate (UPP), and its monophosphate form, undecaprenyl phosphate (B84403) (UP), stand as central players in the intricate process of bacterial cell wall biosynthesis. This essential lipid carrier, also known as bactoprenol (B83863) phosphate, facilitates the transport of hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane, a critical step for bacterial survival and a key target for antibiotic intervention. This whitepaper provides a comprehensive overview of the discovery and history of this compound, detailing the key experiments and scientific milestones that have shaped our understanding of this vital molecule. We delve into the enzymatic pathways of its synthesis and recycling, present detailed experimental protocols for its study, and offer a quantitative summary of key biochemical data. Visualized through signaling pathway diagrams, this guide serves as a technical resource for researchers engaged in antibacterial drug discovery and the fundamental study of bacterial cell biology.

A Historical Perspective: Unraveling the Lipid Carrier

The journey to understanding the bacterial cell wall and the role of this compound was a multi-decade endeavor, marked by meticulous biochemical detective work. In the mid-20th century, the structure of peptidoglycan, the primary component of the bacterial cell wall, was being elucidated.[1][2] A pivotal question remained: how were the water-soluble building blocks of this massive polymer assembled and transported across the lipid-soluble cell membrane?

The breakthrough came in the late 1960s from the laboratory of Jack Strominger and his collaborators. Their work on Staphylococcus aureus and Micrococcus luteus led to the isolation of a lipid-linked intermediate in peptidoglycan synthesis.[3][4] This molecule, initially termed a "lipid intermediate," was found to be a derivative of a C55 isoprenoid alcohol.[4] Through a series of elegant experiments, they demonstrated that this lipid carrier was essential for the membrane translocation of the peptidoglycan precursor, N-acetylmuramic acid (MurNAc)-pentapeptide.[5] This C55 isoprenoid alcohol was later named bactoprenol .[6][7]

Further research established that the active form of this carrier is its phosphorylated derivative, undecaprenyl phosphate (UP or C55-P), and that the precursor synthesized de novo is this compound (UPP or C55-PP).[8][9] The discovery of this lipid carrier cycle was a landmark achievement, providing a fundamental understanding of bacterial cell wall construction and revealing a new target for antibiotics. The antibiotic bacitracin, for example, was found to inhibit the recycling of the lipid carrier by binding to this compound, preventing its dephosphorylation to the active undecaprenyl phosphate form.[10]

The this compound Cycle: Synthesis and Recycling

This compound is not a static component of the cell but is part of a dynamic cycle of synthesis, utilization, and recycling that is essential for cell wall biosynthesis. This cycle ensures a continuous supply of the lipid carrier for the assembly of peptidoglycan and other cell wall polymers like teichoic acids and lipopolysaccharides.[8][9]

De Novo Synthesis of this compound

The de novo synthesis of UPP occurs in the cytoplasm and involves two key enzymatic steps.[8] It begins with the precursor molecules isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP).

-

Chain Elongation: The enzyme This compound synthase (UppS) , a cis-prenyltransferase, catalyzes the sequential condensation of eight molecules of IPP (a C5 unit) onto one molecule of FPP (a C15 unit).[11][12][13] This chain elongation process results in the formation of the C55 isoprenoid chain of this compound.[8][13] The gene encoding UppS, uppS, has been identified and shown to be essential for bacterial growth.[14][15]

-

Dephosphorylation to the Active Carrier: The newly synthesized UPP is then dephosphorylated to undecaprenyl phosphate (UP) to become an active carrier.[8][16] This dephosphorylation is a critical step and is carried out by specific phosphatases.[16][17]

Role in Peptidoglycan Synthesis and Recycling

Once formed, undecaprenyl phosphate acts as a lipid anchor in the cytoplasmic membrane, initiating the synthesis of the peptidoglycan precursor, Lipid II.[1][18]

-

Lipid I Formation: The enzyme MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to UP, forming Lipid I.[9]

-

Lipid II Formation: The enzyme MurG then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, creating Lipid II.[18]

-

Translocation: Lipid II is then translocated across the cytoplasmic membrane to the periplasmic space by a flippase, a process in which MurJ has been implicated.[3][18]

-

Polymerization: In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain by transglycosylation reactions.[2] This releases this compound (UPP) on the outer side of the membrane.[2][3]

-

Recycling: For the cycle to continue, the UPP must be dephosphorylated back to UP. This crucial recycling step is catalyzed by phosphatases such as BacA and members of the PAP2 family (PgpB, YbjG).[5][16][19] The resulting UP is then thought to be flipped back to the cytoplasmic side of the membrane to begin a new round of synthesis.[2]

Key Experimental Protocols

The elucidation of the this compound pathway relied on a variety of biochemical techniques. Below are detailed methodologies for key experiments.

Assay for this compound Synthase (UppS) Activity

This assay measures the incorporation of radiolabeled IPP into a long-chain polyprenyl pyrophosphate product in the presence of FPP.[15][20]

Materials:

-

Enzyme: Purified or partially purified UppS

-

Substrates: [1-¹⁴C] Isopentenyl pyrophosphate ([¹⁴C]IPP), Farnesyl pyrophosphate (FPP)

-

Buffer: 100 mM Tris-HCl, pH 7.5

-

Cofactors: 0.2 mM MgCl₂

-

Detergent: 0.05% Triton X-100

-

Stop Solution: 50% (w/v) Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, Triton X-100, FPP, and [¹⁴C]IPP in a final volume of 0.1 mL.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction mixture for 30 minutes at 35°C.

-

Terminate the reaction by adding 0.1 mL of 50% TCA.

-

Heat the mixture at 100°C for 30 minutes to hydrolyze the pyrophosphate bonds of the product.

-

Cool the samples and extract the lipid-soluble product with an organic solvent (e.g., petroleum ether).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated [¹⁴C]IPP.

Identification of the uppS Gene Product

This protocol combines protein purification, photolabeling, and mass spectrometry to identify the protein responsible for UppS activity.[15][21]

Materials:

-

E. coli cell lysate

-

Chromatography resins: TSK-DEAE, ceramic hydroxyapatite, TSK-ether, Superdex 200, heparin-Actigel

-

Photolabile FPP analog: (E,E)-[1-³H]-(2-diazo-3-trifluoropropionyloxy)geranyl diphosphate (B83284) ([³H]DAFTP-GDP)

-

UV lamp

-

SDS-PAGE reagents

-

Trypsin

-

Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometer

Procedure:

-

Purify UppS from the soluble fraction of E. coli lysate using a series of chromatography steps.

-

Photolabel the partially purified enzyme with [³H]DAFTP-GDP in the presence of IPP by UV irradiation.

-

Separate the labeled proteins by SDS-PAGE.

-

Identify the radiolabeled protein band corresponding to UppS.

-

Excise the corresponding unlabeled protein band from a parallel gel.

-

Digest the protein in the excised gel piece with trypsin.

-

Analyze the resulting peptides by MALDI-TOF mass spectrometry.

-

Compare the peptide mass fingerprint to a database of theoretical tryptic digests of all E. coli proteins to identify the gene encoding UppS.

High-Performance Liquid Chromatography (HPLC) Analysis of Undecaprenyl Phosphates

This method allows for the separation and quantification of different forms of undecaprenyl phosphate.[22][23]

Materials:

-

Bacterial cell extracts

-

Ion-exchange chromatography column

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase for polyprenyl phosphates: 2-propanol–methanol (1:4, v/v) containing 5 mM phosphoric acid

-

Mobile phase for polyprenyl pyrophosphates: 25 mM aqueous tetraethylammonium (B1195904) phosphate (pH 7.5)–2-propanol (30:70, v/v)

-

HPLC system with a suitable detector (e.g., UV or fluorescence)

Procedure:

-

Extract total lipids from bacterial cells.

-

Separate polyprenyl phosphates and polyprenyl pyrophosphates from the total lipid extract using ion-exchange chromatography.

-

Analyze the polyprenyl phosphate fraction by reversed-phase HPLC using the appropriate mobile phase.

-

Analyze the polyprenyl pyrophosphate fraction by reversed-phase HPLC using the appropriate mobile phase.

-

Quantify the different undecaprenyl phosphate species based on peak area and comparison to standards.

Quantitative Data Summary

The study of this compound and its associated enzymes has generated a wealth of quantitative data. The following tables summarize key findings.

| Enzyme | Organism | Substrates | Km (µM) | Vmax (nmol/min/mg) | Reference |

| UppS | Escherichia coli | IPP | 10 | - | [20] |

| UppS | Escherichia coli | FPP | 10 | - | [20] |

Table 1: Kinetic Parameters of this compound Synthase (UppS)

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

| Anthranilic acid derivative 2 | UppS | Escherichia coli | 25 | [12] |

| BPH-629 (bisphosphonate) | UppS | Escherichia coli | - | [12] |

| MAC-0547630 | UppS | Bacillus subtilis | - | [24] |

| Clomiphene | UppS | - | - | [10][24] |

Table 2: Inhibitors of this compound Synthase (UppS) Note: Specific IC50 values for some compounds were not available in the provided search results.

Conclusion and Future Directions

The discovery of this compound and the elucidation of its central role in bacterial cell wall biosynthesis represent a cornerstone of modern microbiology and infectious disease research. From the pioneering work of Strominger to the detailed structural and mechanistic studies of the enzymes involved, our understanding of this essential lipid carrier has paved the way for the development of life-saving antibiotics.

Despite significant progress, many questions remain. The precise mechanism of undecaprenyl phosphate and Lipid II flipping across the membrane is still an area of active investigation. Furthermore, the interplay and regulation of the multiple phosphatases involved in UPP recycling are not fully understood.

The continued study of the this compound pathway is crucial for several reasons. Firstly, as antibiotic resistance continues to rise, the enzymes in this pathway, particularly the essential UppS, represent promising targets for the development of novel antibacterial agents.[12][24] Secondly, a deeper understanding of this fundamental process will provide further insights into bacterial physiology, growth, and division. The legacy of the discovery of this compound serves as a powerful example of how fundamental biochemical research can lead to profound impacts on human health.

References

- 1. Lipid II: a central component in bacterial cell wall synthesis and a target for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism for carrier lipid recycling at work during peptidoglycan biogenesis | ANR [anr.fr]

- 3. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Bactoprenol - Wikipedia [en.wikipedia.org]

- 7. The structure of bactoprenol, a lipid formed by lactobacilli from mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 13. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 14. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipid II - Wikipedia [en.wikipedia.org]

- 19. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Structural Insights into the Inhibition of this compound Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Undecaprenyl Pyrophosphate: A Universal Lipid Carrier in Bacterial Cell Wall Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Undecaprenyl pyrophosphate (UPP) is a 55-carbon isoprenoid lipid that plays an indispensable role as a universal carrier of glycan precursors across the bacterial cytoplasmic membrane. This function is central to the biosynthesis of essential cell wall components, including peptidoglycan, teichoic acids (in Gram-positive bacteria), and O-antigen lipopolysaccharides (in Gram-negative bacteria). The strategic location and essentiality of the UPP cycle make it a prime target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of UPP metabolism, including its biosynthesis, recycling, and involvement in key cellular pathways. It further details relevant experimental protocols and presents key quantitative data to support research and drug development efforts in this field.

The Undecaprenyl Phosphate (B84403) Cycle: A Central Hub in Bacterial Cell Wall Synthesis

The undecaprenyl phosphate (UP) cycle is a fundamental process that ensures the continuous supply of the lipid carrier for the translocation of hydrophilic cell wall precursors from the cytoplasm to the periplasm or the outer leaflet of the cytoplasmic membrane.[1] The cycle involves the de novo synthesis of this compound (UPP), its dephosphorylation to the active form, undecaprenyl phosphate (UP), the attachment of a sugar moiety, the translocation of the lipid-linked intermediate across the membrane, the release of the sugar unit for polymerization, and finally, the recycling of the lipid carrier.

De Novo Biosynthesis of this compound

The de novo synthesis of UPP is initiated in the cytoplasm by the enzyme this compound synthase (UppS). UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP), a C15 isoprenoid, to form the C55 lipid, UPP.[2][3] This process is essential for bacterial viability.[3]

The biosynthesis pathway can be visualized as follows:

The Undecaprenyl Phosphate Cycle in Peptidoglycan Synthesis

The role of UPP is best exemplified in the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.

The key steps are:

-

Dephosphorylation of UPP: UPP is dephosphorylated to undecaprenyl phosphate (UP) by a phosphatase, making it available to accept a sugar precursor.[1]

-

Formation of Lipid I: The enzyme MraY catalyzes the transfer of phospho-N-acetylmuramic acid (MurNAc)-pentapeptide from UDP-MurNAc-pentapeptide to UP, forming Lipid I.[4]

-

Formation of Lipid II: The glycosyltransferase MurG then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I to generate Lipid II.[4]

-

Translocation: Lipid II is translocated across the cytoplasmic membrane by a flippase, such as MurJ.[5][6]

-

Polymerization: In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).

-

Recycling: This polymerization step releases UPP, which is then dephosphorylated back to UP by phosphatases like BacA or members of the PAP2 family to re-initiate the cycle.[1][3]

Involvement in Teichoic Acid and O-Antigen Synthesis

Undecaprenyl phosphate also serves as the lipid carrier for the biosynthesis of other crucial cell wall polymers. In Gram-positive bacteria, it is essential for the synthesis of wall teichoic acids. In Gram-negative bacteria, it is required for the assembly and transport of O-antigen repeating units, which are subsequently ligated to the lipid A-core to form lipopolysaccharide (LPS).[7] The fundamental principle remains the same: UP accepts a sugar or oligosaccharide precursor in the cytoplasm, the lipid-linked intermediate is flipped across the membrane, and the glycan is then transferred to its final destination.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the undecaprenyl phosphate cycle and the cellular concentrations of UPP and its derivatives.

Table 1: Kinetic Parameters of Key Enzymes in the UPP Cycle

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| UppS | Escherichia coli | FPP | ~0.4 | 2.5 | [2][8] |

| IPP | - | - | |||

| BacA | Escherichia coli | C15-PP | 10.8 | 2.1 | [9] |

| MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide | 1000 ± 300 | - | [10] |

| C55-P | 160 ± 80 | - | [10] | ||

| MurG | Escherichia coli | UDP-GlcNAc | 7.9 ± 1.1 | 1.8 ± 0.1 | [6] |

| Lipid I analogue | 1.9 ± 0.3 | 1.8 ± 0.1 | [6] |

Note: Kinetic parameters can vary depending on the specific assay conditions and substrate analogues used.

Table 2: Cellular Concentrations of Undecaprenyl Phosphate and its Derivatives

| Compound | Organism | Growth Phase | Concentration (nmol/g dry weight) | Reference(s) |

| Undecaprenyl phosphate (UP) | Escherichia coli | Exponential | ~75 | [11] |

| This compound (UPP) | Escherichia coli | Exponential | ~270 | [11] |

| Undecaprenyl phosphate (UP) | Staphylococcus aureus | Exponential | ~50 | [11] |

| This compound (UPP) | Staphylococcus aureus | Exponential | ~150 | [11] |

Table 3: Inhibitors of Key Enzymes in the UPP Cycle

| Enzyme | Inhibitor | Organism | IC50 (µM) | Ki (µM) | Reference(s) |

| UppS | Rhodanine derivative | S. aureus | ~2.6 | ~0.3 | [12] |

| Anthranilic acid derivative | E. coli | 25 | - | [13] | |

| (S)-Farnesyl thiopyrophosphate | E. coli | - | 0.2 | [14] | |

| MraY | Capuramycin | Aquifex aeolicus | ~56 | - | [15] |

| Tunicamycin 15:1 (iso) | Clostridium bolteae | - | - | [16] | |

| Hydrazone MRYp-BZ2 | S. aureus | 0.025 | - | [17] | |

| MurG | Uridine-linked proline derivative | E. coli | 400 | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol 1: Purification of Recombinant His-tagged this compound Synthase (UppS) from E. coli

Objective: To purify recombinant UppS for enzymatic assays and structural studies.

Materials:

-

E. coli strain overexpressing His-tagged UppS (e.g., BL21(DE3) with a pET vector containing the uppS gene)

-

Luria-Bertani (LB) broth supplemented with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA agarose (B213101) resin

-

Sonciator

-

Centrifuge

-

Chromatography column

Procedure:

-

Inoculate a starter culture of the E. coli overexpression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged UppS with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration and store at -80°C.

Protocol 2: Assay for this compound Synthase (UppS) Activity

Objective: To measure the enzymatic activity of UppS by quantifying the incorporation of radiolabeled IPP into a long-chain polyprenyl pyrophosphate.

Materials:

-

Purified UppS enzyme

-

Reaction Buffer: 100 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1% Triton X-100

-

Farnesyl pyrophosphate (FPP)

-

[14C]-Isopentenyl pyrophosphate ([14C]-IPP)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing Reaction Buffer, FPP (e.g., 10 µM), and [14C]-IPP (e.g., 10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified UppS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1-butanol and vortexing vigorously.

-

Centrifuge to separate the phases. The long-chain polyprenyl pyrophosphate product will partition into the upper butanol phase.

-

Transfer an aliquot of the butanol phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [14C]-IPP.

Protocol 3: Purification of Recombinant His-tagged MraY

Objective: To purify the integral membrane protein MraY for functional studies.

Materials:

-

E. coli strain overexpressing His-tagged MraY

-

Culture media and induction reagents as for UppS

-

Membrane Preparation Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM, 250 mM imidazole

-

Ultracentrifuge

Procedure:

-

Grow and induce the E. coli culture as described for UppS.

-

Harvest cells and resuspend in Membrane Preparation Buffer.

-

Lyse cells by sonication or French press.

-

Remove unbroken cells by low-speed centrifugation (5,000 x g, 15 minutes, 4°C).

-

Isolate the membrane fraction from the supernatant by ultracentrifugation (100,000 x g, 1 hour, 4°C).

-

Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.

-

Clarify the solubilized membrane fraction by ultracentrifugation (100,000 x g, 30 minutes, 4°C).

-

Purify the His-tagged MraY from the supernatant using Ni-NTA affinity chromatography as described for UppS, ensuring that all buffers contain a critical micelle concentration of a suitable detergent (e.g., 0.05% DDM).

-

Analyze fractions by SDS-PAGE, pool pure fractions, and dialyze against a detergent-containing storage buffer.

-

Determine protein concentration and store at -80°C.

Protocol 4: In Vitro Assay for MraY Activity

Objective: To measure the formation of Lipid I from UP and UDP-MurNAc-pentapeptide.

Materials:

-

Purified MraY

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1% Triton X-100

-

Undecaprenyl phosphate (UP)

-

UDP-MurNAc-pentapeptide (radiolabeled or fluorescently tagged for detection)

-

TLC plate (silica gel 60)

-

Developing Solvent: Chloroform (B151607)/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare the reaction mixture containing Reaction Buffer and UP.

-

Add the radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide.

-

Initiate the reaction by adding purified MraY.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding an equal volume of 1-butanol.

-

Vortex and centrifuge to separate the phases. Lipid I will be in the butanol phase.

-

Spot an aliquot of the butanol phase onto a TLC plate.

-

Develop the TLC plate in the Developing Solvent.

-

Visualize and quantify the Lipid I spot using a phosphorimager or fluorescence scanner.

Protocol 5: Extraction and Quantification of Undecaprenyl Phosphate and its Derivatives from Bacterial Cells

Objective: To extract and quantify the cellular pool of UP, UPP, and undecaprenol.

Materials:

-

Bacterial cell culture

-

Chloroform/Methanol (1:2, v/v)

-

1-Butanol

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 95% Methanol, 5% Water, 10 mM Phosphoric acid

-

Mobile Phase B: 100% Isopropanol

-

UV detector (210 nm)

Procedure:

-

Harvest a known quantity of bacterial cells by centrifugation.

-

Extract the total lipids by resuspending the cell pellet in a single-phase mixture of chloroform/methanol/water.

-

After incubation, induce phase separation by adding chloroform and water.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for HPLC analysis (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the lipids using a gradient of Mobile Phase B into Mobile Phase A.

-

Detect the undecaprenyl phosphate and its derivatives by monitoring the absorbance at 210 nm.

-

Quantify the compounds by comparing the peak areas to those of known standards.[11]

Conclusion

This compound is a linchpin in the intricate process of bacterial cell wall biosynthesis. Its central role as a universal lipid carrier for the precursors of peptidoglycan, teichoic acids, and O-antigen makes the UPP cycle an attractive and validated target for the development of novel antibacterial therapies. This technical guide has provided a detailed overview of the UPP cycle, presented key quantitative data for the enzymes involved, and outlined essential experimental protocols. A thorough understanding of the biochemical and genetic aspects of UPP metabolism is crucial for researchers and drug development professionals aiming to exploit this essential pathway to combat the growing threat of antibiotic resistance. The continued investigation into the structure and function of the enzymes of the UPP cycle will undoubtedly pave the way for the design of next-generation antibiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intrinsic lipid preferences and kinetic mechanism of Escherichia coli MurG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 8. Product distribution and pre-steady-state kinetic analysis of Escherichia coli this compound synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing the conformational change of Escherichia coli this compound synthase during catalysis using an inhibitor and tryptophan mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Escherichia coli glycosyltransferase MurG and Mycobacterium tuberculosis Gal transferase by uridine-linked transition state mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Undecaprenyl Pyrophosphate Synthase (uppS) Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecaprenyl pyrophosphate synthase (UPPS), encoded by the uppS gene, is a critical enzyme in the bacterial cell wall biosynthesis pathway, catalyzing the formation of the lipid carrier this compound (UPP). The essential nature of UPPS in bacterial survival makes it an attractive target for novel antimicrobial agents. Understanding the intricate regulatory mechanisms governing uppS gene expression is paramount for the development of effective inhibitors and for elucidating bacterial responses to cell wall stress. This technical guide provides an in-depth overview of the current knowledge on the regulation of uppS gene expression in bacteria, with a focus on the model organisms Escherichia coli and Bacillus subtilis. It details the signaling pathways involved, presents quantitative data on gene expression, and provides comprehensive experimental protocols for studying these regulatory networks.

Introduction to this compound Synthase and its Importance

This compound synthase is a key enzyme in the synthesis of peptidoglycan, a major component of the bacterial cell wall. UPPS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP[1][2]. UPP then serves as a lipid carrier for the transport of peptidoglycan precursors across the cytoplasmic membrane[1][2]. Due to its essential role in cell wall biosynthesis, the inhibition of UPPS is a promising strategy for the development of new antibiotics[1][2].

The expression of the uppS gene is tightly regulated to ensure an adequate supply of UPP for cell wall synthesis while avoiding the toxic accumulation of lipid phosphate (B84403) intermediates. Bacteria have evolved sophisticated regulatory networks to modulate uppS expression in response to various environmental and cellular cues, including nutrient availability and cell envelope stress.

Regulatory Mechanisms of uppS Gene Expression

The regulation of uppS gene expression occurs at both the transcriptional and translational levels, involving a variety of molecular mechanisms.

Transcriptional Regulation in Escherichia coli: A Model of UTP-Sensing

In Escherichia coli, the expression of genes involved in pyrimidine (B1678525) metabolism is often regulated by the intracellular concentration of UTP. While direct evidence for the uppS gene is still emerging, a well-characterized model for the homologous upp gene (encoding uracil (B121893) phosphoribosyltransferase) and the carAB operon provides a strong framework for a UTP-sensitive regulatory mechanism[1][3]. This mechanism involves the selection of alternative transcriptional start sites and reiterative transcription.

-

Low UTP Conditions: When intracellular UTP levels are low, transcription initiates at a specific start site (G6 in the upp gene)[1][4]. This leads to the production of full-length, functional mRNA that can be translated into the UPPS protein.

-

High UTP Conditions: In the presence of high UTP concentrations, transcription initiation shifts to an alternative start site (A7 in the upp gene)[1][4]. The resulting transcript is prone to "stuttering" or reiterative transcription, where multiple UMP residues are added. This process generates short, non-functional transcripts that are not extended into the coding sequence, effectively downregulating gene expression[1][4].

Translational Regulation and Cell Wall Stress Response in Bacillus subtilis

In Bacillus subtilis, the regulation of uppS expression is linked to the cell envelope stress response, primarily mediated by the alternative sigma factor, σM.

A study on a vancomycin-resistant strain of B. subtilis identified a single point mutation in the ribosome-binding site (RBS) of the uppS gene. This mutation resulted in reduced translation of the UPPS protein. Interestingly, this decrease in UPPS levels led to a slight elevation in the expression of the σM regulon, suggesting a compensatory mechanism to cope with the stress caused by impaired cell wall synthesis. The σM regulon is known to be activated by various cell envelope stresses, including the presence of cell wall-active antibiotics.

Quantitative Data on uppS Gene Expression

Quantitative analysis of uppS gene expression provides crucial insights into the magnitude of regulation under different conditions. While direct quantitative data for uppS is limited, studies on homologous genes and related pathways offer valuable information.

| Organism | Condition | Gene/Product | Fold Change/Activity | Reference |

| E. coli | Grown on uracil | Uracil phosphoribosyltransferase (upp) | 1,800 nmol/min/mg | [2] |

| E. coli | Grown on UMP | Uracil phosphoribosyltransferase (upp) | 9,850 nmol/min/mg (5.5-fold increase) | [2] |

| S. aureus | Exposure to vancomycin | sgtB (cell wall synthesis) | Upregulated | [5] |

| S. aureus | Exposure to vancomycin | murZ (cell wall synthesis) | Upregulated | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of uppS gene expression.

Quantitative Real-Time PCR (qPCR) for uppS mRNA Quantification

Protocol:

-

RNA Isolation:

-

Grow bacterial cultures to the desired optical density under control and experimental conditions.

-

Harvest cells by centrifugation and immediately lyse them using a suitable method (e.g., bead beating with TRIzol).

-

Extract total RNA using a commercial kit or a standard phenol-chloroform extraction protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer.

-

-

qPCR:

-

Set up qPCR reactions containing cDNA, uppS-specific forward and reverse primers, a suitable qPCR master mix (e.g., SYBR Green), and a reference dye.

-

Include a no-template control and a no-reverse-transcriptase control.

-

Run the qPCR on a real-time PCR instrument with an appropriate cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for uppS and a stably expressed reference gene.

-

Calculate the relative expression of uppS using the ΔΔCt method.

-

Western Blotting for UPPS Protein Quantification

Protocol:

-

Protein Extraction:

-

Harvest bacterial cells from control and experimental cultures by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or by using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the UPPS protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of the UPPS protein.

-

Chromatin Immunoprecipitation (ChIP) for Identifying Transcription Factor Binding

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat bacterial cultures with formaldehyde (B43269) to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin into small fragments (200-500 bp) by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Analyze the enriched DNA by qPCR using primers flanking the putative binding site in the uppS promoter or by high-throughput sequencing (ChIP-seq).

-

Electrophoretic Mobility Shift Assay (EMSA) for In Vitro Protein-DNA Interaction

Protocol:

-

Probe Preparation:

-

Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the uppS promoter. Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive methods (e.g., biotin (B1667282) or fluorescent dyes).

-

-

Binding Reaction:

-

Incubate the labeled probe with the purified transcription factor protein in a binding buffer.

-

Include a negative control with no protein and a competition reaction with an excess of unlabeled probe to demonstrate specificity.

-

-

Electrophoresis:

-

Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Detect the labeled probe by autoradiography (for radioactive probes) or by a chemiluminescent or fluorescent imaging system (for non-radioactive probes). A shift in the mobility of the probe indicates the formation of a protein-DNA complex.

-

Conclusion and Future Directions

The regulation of uppS gene expression is a complex process involving transcriptional and translational control mechanisms that are responsive to cellular metabolic status and environmental stress. In E. coli, a UTP-sensitive reiterative transcription model likely plays a key role, while in B. subtilis, translational control and the σM-mediated cell wall stress response are important.

While significant progress has been made, several areas warrant further investigation. Direct quantitative data on uppS expression under various conditions in both E. coli and B. subtilis are needed to fully understand the dynamic range of its regulation. Furthermore, the direct binding of regulatory proteins, such as σM, to the uppS promoter needs to be definitively demonstrated through techniques like ChIP-seq. A detailed characterization of the uppS promoter regions in different bacterial species will be crucial for identifying novel regulatory elements and transcription factors.

A deeper understanding of the regulatory networks controlling uppS expression will not only provide fundamental insights into bacterial physiology but also pave the way for the development of novel therapeutic strategies that target this essential pathway. By disrupting the delicate balance of uppS expression, it may be possible to sensitize bacteria to existing antibiotics or to develop new classes of drugs that effectively inhibit bacterial growth.

References

- 1. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of upp Expression in Escherichia coli by UTP-Sensitive Selection of Transcriptional Start Sites Coupled with UTP-Dependent Reiterative Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of carAB Expression in Escherichia coli Occurs in Part through UTP-Sensitive Reiterative Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of Genes of the Cell Wall Stimulon in Clinical Isolates of Staphylococcus aureus Exhibiting Vancomycin-Intermediate- S. aureus-Type Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Undecaprenyl Pyrophosphate Synthase: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in bacterial cell wall biosynthesis, catalyzing the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form this compound (UPP). This C55 lipid carrier is essential for the transport of peptidoglycan precursors across the cell membrane. The absence of a human homologue makes UPPS an attractive and validated target for the development of novel antibacterial agents. This guide provides a comprehensive overview of the structural analysis of UPPS, detailing experimental methodologies, presenting key quantitative data, and visualizing complex processes to aid in structure-guided drug design.

Function and Catalytic Mechanism

UPPS is a cis-prenyltransferase that plays a pivotal role in the synthesis of the bacterial cell wall.[1] The enzyme facilitates the elongation of an allylic pyrophosphate (FPP) through the addition of eight IPP units, resulting in the formation of UPP, a C55 isoprenoid.[2][3] This process is crucial as UPP acts as a lipid carrier for peptidoglycan monomers, which are essential building blocks of the bacterial cell wall.[4] The reaction is dependent on the presence of a divalent metal cation, typically Mg2+, which is believed to play a role in substrate binding and catalysis.[5]

The catalytic cycle of UPPS involves the binding of FPP and IPP to the active site. The reaction is initiated by the ionization of FPP, facilitated by Mg2+, leading to the formation of a carbocation intermediate. This is followed by a nucleophilic attack from the double bond of IPP, resulting in the formation of a new carbon-carbon bond and the elongation of the isoprenoid chain. This process is repeated seven more times to yield the final C55-PP product.[5]

Experimental Protocols for Structural Analysis

The determination of the three-dimensional structure of UPPS is paramount for understanding its mechanism and for designing specific inhibitors. X-ray crystallography has been the primary technique employed for this purpose. Below are detailed methodologies for the key experimental stages.

Protein Expression and Purification

Recombinant expression of UPPS is typically performed in Escherichia coli. The following protocol is a generalized procedure based on methodologies reported in the literature.[6][7][8]

Protocol for UPPS Expression and Purification:

-

Gene Cloning: The uppS gene from the desired bacterial species (e.g., E. coli, S. aureus) is amplified by PCR and cloned into an expression vector, often containing a polyhistidine-tag (His-tag) for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-4 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.[6][9]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[9] Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.[6]

-

Affinity Chromatography: The clarified supernatant containing the His-tagged UPPS is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged UPPS is then eluted with a high concentration of imidazole (e.g., 250-500 mM).[6]

-

Further Purification: For crystallization, further purification is often necessary. This may involve ion-exchange chromatography (e.g., using a DEAE or Q-sepharose column) followed by size-exclusion chromatography (gel filtration) to obtain a highly pure and homogenous protein sample.[8][10] The purity of the protein is assessed by SDS-PAGE.

Crystallization

Obtaining high-quality crystals is a critical and often challenging step in X-ray crystallography. The following provides an overview of typical crystallization conditions for UPPS.

Protocol for UPPS Crystallization:

-

Protein Concentration: Purified UPPS is concentrated to a suitable concentration for crystallization, typically in the range of 5-15 mg/mL.

-

Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.[11][12] In this method, a small drop of the protein solution is mixed with an equal volume of a reservoir solution and equilibrated against a larger volume of the reservoir solution.

-

Optimization: Promising initial "hits" are optimized by systematically varying the precipitant concentration, pH, and temperature, and by using additives.

-

Cryoprotection: Before X-ray diffraction data collection, crystals are typically cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation when flash-cooled in liquid nitrogen.[13]

Table 1: Reported Crystallization Conditions for this compound Synthase

| Organism | Precipitant | pH | Temperature | Method | Reference |

| Escherichia coli | 1.6 M Ammonium Sulfate (B86663), 10% 1,4-dioxane | 6.5 | 288 K | Sitting-drop vapor diffusion | [11] |

| Micrococcus luteus | Ammonium sulfate and lithium sulfate | - | - | Sitting-drop vapor diffusion | [12] |

| Acinetobacter baumannii | 0.1 M Citric acid, 5% (v/v) 2-propanol, 6% (w/v) PEG 20,000 | 3.5 | 277 K | Sitting-drop vapor diffusion | [13] |

X-ray Diffraction Data Collection and Processing

High-quality diffraction data are essential for determining an accurate protein structure.

Protocol for X-ray Data Collection and Processing:

-

Data Collection: Cryo-cooled crystals are mounted on a goniometer and exposed to a monochromatic X-ray beam, typically at a synchrotron source. Diffraction patterns are recorded on a detector as the crystal is rotated.[14] A complete dataset is collected by rotating the crystal through a specific angular range.[15]

-

Data Processing: The collected diffraction images are processed using software packages like HKL-2000 or XDS.[13] This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and scaling and merging the data from multiple images to produce a final set of unique reflection intensities.[16][17]

-

Structure Solution: The phase problem is typically solved by molecular replacement (MR) if a homologous structure is available.[18][19][20][21] A search model is used to find the correct orientation and position of the molecule in the unit cell of the unknown crystal.

-

Model Building and Refinement: An initial model of the protein is built into the electron density map. This model is then refined using crystallographic refinement software to improve the fit of the model to the experimental data. This process is iterated with manual model adjustments until a final, accurate structure is obtained.

Quantitative Data from Structural and Functional Analyses

The following tables summarize key quantitative data obtained from structural and functional studies of UPPS.

Table 2: Crystallographic Data for Selected this compound Synthase Structures

| PDB ID | Organism | Ligand(s) | Resolution (Å) | R-work / R-free | Space Group | Reference |

| 1X07 | Escherichia coli | Mg2+, IPP | 2.20 | 0.184 / 0.253 | P 32 2 1 | [2] |

| 1V7U | Escherichia coli | FPP | 2.35 | 0.173 / 0.254 | P 21 21 21 | [1] |

| 1X06 | Escherichia coli | Mg2+, IPP, FsPP | - | - | P 32 2 1 | [22] |

| 2E9C | Escherichia coli | BPH-675 (inhibitor) | - | - | P 21 21 21 | [23] |

Table 3: Kinetic Parameters of Escherichia coli this compound Synthase

| Substrate | Km (µM) | kcat (s-1) | Conditions | Reference |

| FPP | - | 2.5 | 0.1% Triton X-100 | [24] |

| FPP | - | 0.013 | No Triton X-100 | [24] |

| GGPP | 0.3 | 2.1 | - | [25] |

| GPP | 36.0 | 1.7 | - | [25] |

Table 4: Inhibitory Activity (IC50) of Selected Compounds against this compound Synthase

| Inhibitor | Target Organism | IC50 (µM) | Assay Method | Reference |

| Rhodanine derivative (Compound 1) | S. aureus / E. coli | ~2 | Spectrophotometric | [26] |

| BPH-629 (Bisphosphonate) | E. coli | ~0.3 | - | [26] |

| BPH-1330 (Diketo acid) | E. coli | 2 | - | [26] |

| Anthranilic acid derivative (Compound 2) | E. coli | 25 | Radiometric | [6][27] |

| Anthranilic acid derivative (Compound 3) | E. coli | 24 | Radiometric | [6] |

| Sulfamoylthiophene derivative | E. coli BacA | 42-366 | Biochemical | [28] |

Visualizing Key Processes in UPPS Structural Analysis

Diagrams generated using the DOT language provide clear visual representations of complex biological and experimental processes.

Caption: Catalytic cycle of this compound Synthase (UPPS).

Caption: Experimental workflow for the structural analysis of UPPS.

Caption: Mechanisms of UPPS inhibition by different classes of molecules.

Conclusion and Future Directions

The structural elucidation of this compound synthase has provided invaluable insights into its catalytic mechanism and has laid the groundwork for the rational design of novel antibacterial agents. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field. Future efforts in the structural analysis of UPPS should focus on trapping the enzyme in different conformational states and in complex with a wider array of inhibitors. Cryo-electron microscopy could also emerge as a powerful tool for studying the dynamics of this essential enzyme. Continued research in this area holds significant promise for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Crystal structures of this compound synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 7. Use of genomics to identify bacterial this compound synthetase: cloning, expression, and characterization of the essential uppS gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Crystal structure of E. coli PRPP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray diffraction analysis of UspE from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray diffraction studies of undecaprenyl diphosphate synthase from Micrococcus luteus B-P 26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2.2. Crystallization and structure determination [bio-protocol.org]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. User Guide - Data Collection and Processing [smb.slac.stanford.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. X-ray Data Processing [mol-xray.princeton.edu]

- 18. An introduction to molecular replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Replacement - Phaserwiki [phaser.cimr.cam.ac.uk]

- 20. Molecular Replacement Guide [mol-xray.princeton.edu]

- 21. mdpi.com [mdpi.com]

- 22. wwPDB: pdb_00001x06 [wwpdb.org]

- 23. wwPDB: pdb_00002e9c [wwpdb.org]

- 24. Product distribution and pre-steady-state kinetic analysis of Escherichia coli this compound synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Substrate and product specificities of cis-type this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Undecaprenyl Pyrophosphate Metabolism in Gram-Positive Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecaprenyl pyrophosphate (UPP) and its monophosphate derivative, undecaprenyl phosphate (B84403) (UP), are essential lipid carriers crucial for the biosynthesis of the bacterial cell wall. In Gram-positive bacteria, these molecules are central to the transport of peptidoglycan, teichoic acid, and capsule precursors across the cytoplasmic membrane. The metabolic pathways governing the synthesis, dephosphorylation, and recycling of this lipid carrier are tightly regulated and present attractive targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of UPP metabolism, detailing the key enzymatic players, summarizing available quantitative data, outlining experimental protocols, and visualizing the core pathways.

Introduction to Undecaprenyl Phosphate

Undecaprenyl phosphate (UP, also known as C55-P or bactoprenol (B83863) phosphate) is a 55-carbon isoprenoid lipid that acts as a sugar carrier in the biosynthesis of various bacterial cell wall polymers.[1] Its primary role is to transport hydrophilic glycan precursors from the cytoplasm across the hydrophobic cell membrane for subsequent polymerization on the cell surface.[2] The cyclical process involving UP, its pyrophosphate form (UPP), and its alcohol form (undecaprenol, UOH) is fundamental to bacterial viability, making the enzymes involved in this metabolism prime targets for antibiotic intervention.[3]

Core Metabolic Pathways

The metabolism of this compound in Gram-positive bacteria can be divided into three key stages: de novo biosynthesis, dephosphorylation, and recycling.

De Novo Biosynthesis of this compound (UPP)

The synthesis of UPP begins with the condensation of farnesyl pyrophosphate (FPP, C15-PP) with eight molecules of isopentenyl pyrophosphate (IPP, C5-PP).[4][5] This series of reactions is catalyzed by the enzyme This compound Synthase (UppS) , a cis-prenyltransferase.[6][4]

-

Reaction: FPP + 8 IPP → UPP + 8 PPi

-

Enzyme: this compound Synthase (UppS)

-

Location: Cytoplasm/membrane interface

UppS is an essential enzyme for bacterial survival, and its inhibition leads to a halt in cell wall synthesis.[6][3][4]

Dephosphorylation and Recycling

Once UPP is synthesized, or after it has transported a precursor across the membrane and is released, it must be dephosphorylated to its active monophosphate form (UP) to participate in another round of precursor transport.[5][7] This crucial step is carried out by UPP phosphatases. In many Gram-positive bacteria, such as Bacillus subtilis, this function is redundantly encoded by at least two key phosphatases: BcrC and UppP .[7][8][9]

-

Reaction: UPP → UP + Pi

-

Enzymes: UPP Phosphatases (e.g., BcrC, UppP)

-

Significance: This step is the target of the antibiotic bacitracin, which binds to UPP and prevents its dephosphorylation.[7]

The genes encoding BcrC and UppP have been shown to be a synthetic lethal pair in B. subtilis, meaning that while either one can be deleted, the simultaneous loss of both is lethal, highlighting the essential nature of this dephosphorylation step.[7][8][9]

A notable feature of Gram-positive bacteria is the presence of a significant pool of undecaprenol (B103720) (UOH).[1][10] This alcohol form can be phosphorylated to UP by an undecaprenol kinase , an enzyme homologous to diacylglycerol kinase (DgkA), providing an alternative route to generate the active lipid carrier.[1][10]

Caption: Core pathways of UPP metabolism in Gram-positive bacteria.

Key Enzymes and Their Characteristics

This compound Synthase (UppS)

UppS is a crucial enzyme that catalyzes the formation of UPP.[6][4] It is a potential target for novel antibiotics due to its essential role in peptidoglycan synthesis.[3][4] Inhibitors of UppS have been identified and show promise, with some exhibiting synergistic effects with existing antibiotics like β-lactams.[6][3]

UPP Phosphatases: BcrC and UppP

BcrC and UppP are the primary enzymes responsible for the dephosphorylation of UPP to UP in B. subtilis.[7][8] BcrC belongs to the type 2 phosphatidic acid phosphatase (PAP2) superfamily.[11] Overexpression of BcrC can confer resistance to bacitracin by increasing the rate of UPP dephosphorylation.[11] While both enzymes are functionally redundant for viability, they appear to have distinct physiological roles. BcrC is particularly important during vegetative growth and in response to cell envelope stress, whereas UppP plays a more critical role during sporulation.[7][9]

Quantitative Data Summary

The cellular pools of UPP and its derivatives are tightly regulated. Quantitative analysis provides insight into the dynamics of cell wall synthesis.

| Compound | Organism | Growth Phase | Pool Size (nmol/g of cell dry weight) | Reference |

| Undecaprenyl Phosphate (UP) | Staphylococcus aureus | Exponential | ~50 | [12][13][14] |